2-Tert-butyl-4-methoxybenzoic acid

Conformational Analysis Steric Effects Molecular Recognition

Sourcing regioisomerically pure 2-tert-butyl-4-methoxybenzoic acid can be challenging due to the facile formation of 5-substituted byproducts during synthesis. This building block is supplied with rigorous regiochemical confirmation, eliminating the need for costly isomer separation. • Ortho-tert-butyl group enforces non-planar carboxylate conformation-validated by IR spectroscopy-enabling selective C5 metalation with exclusive regioselectivity. • Core scaffold of a potent CYP26A1 inhibitor (IC50 = 13 nM) for retinoic acid metabolism modulation and oncology research. • Serves as a steric probe for mapping P450 active site topography, particularly CYP199A4 substrate tolerance studies. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C12H16O3
Molecular Weight 208.25g/mol
Cat. No. B494274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-methoxybenzoic acid
Molecular FormulaC12H16O3
Molecular Weight208.25g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)C(=O)O
InChIInChI=1S/C12H16O3/c1-12(2,3)10-7-8(15-4)5-6-9(10)11(13)14/h5-7H,1-4H3,(H,13,14)
InChIKeyXHIPXIYTCGATTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-4-methoxybenzoic Acid: Hindered Scaffold


2-Tert-butyl-4-methoxybenzoic acid is a disubstituted benzoic acid derivative featuring a bulky tert-butyl group at the ortho position and an electron-donating methoxy group at the para position [1]. This unique substitution pattern imparts distinct stereoelectronic properties that differentiate it from simple monosubstituted analogs or regioisomers. Specifically, the ortho-tert-butyl group forces the carboxyl moiety out of the aromatic plane, creating a non-planar conformation that significantly modulates both physicochemical properties and molecular recognition events [2]. The compound serves as a valuable building block for the synthesis of bioactive molecules, particularly those requiring precise spatial arrangement and tailored lipophilicity [3].

Steric controlNon-planar carboxyl enforces spatial selectivity
Building blockHindered scaffold for bioactive molecule synthesis
LipophilicityEnhanced membrane partitioning via tert-butyl

2-Tert-butyl-4-methoxybenzoic Acid: Unmatched by Analogs


The combination of an ortho-tert-butyl group and a para-methoxy group in 2-tert-butyl-4-methoxybenzoic acid creates a unique steric and electronic environment that is not replicated by structurally similar compounds. Simple analogs like 4-methoxybenzoic acid lack the ortho steric bulk necessary to enforce the non-planar conformation, resulting in a planar carboxylate that exhibits different acidity, metalation regioselectivity, and enzyme recognition profiles [1]. Conversely, 2-tert-butylbenzoic acid lacks the para-methoxy group, which alters electron density and potential hydrogen-bonding interactions. Regioisomers such as 4-tert-butyl-3-methoxybenzoic acid position the substituents differently, leading to distinct physicochemical properties and biological activities [2]. Consequently, substituting any of these in a synthetic pathway or biological assay risks altering reaction outcomes, product profiles, or target engagement, underscoring the necessity for the specific 2-tert-butyl-4-methoxy substitution pattern.

4-Methoxybenzoic acid
Lacks ortho steric bulk; planar carboxyl may alter metalation and recognition profiles.
2-tert-Butylbenzoic acid
Missing para-methoxy group shifts electron density and hydrogen-bonding capability.
4-tert-Butyl-3-methoxy isomer
Regioisomeric shift leads to distinct physicochemical and target-engagement outcomes.

2-Tert-butyl-4-methoxybenzoic Acid: Comparative Evidence


Non-Planar Carboxylate vs. Planar Analogs

The ortho-tert-butyl group in 2-tert-butylbenzoic acid derivatives forces the carboxyl group out of the aromatic ring plane, a conformation confirmed by IR spectroscopy. This is in direct contrast to 2-methylbenzoic acid, which can adopt a planar conformation [1]. The non-planar geometry of 2-tert-butyl-4-methoxybenzoic acid is expected to alter its capacity for π-stacking, hydrogen bonding, and interactions with flat binding pockets compared to planar analogs.

Conformation difference
Class-level
Non-planar carboxyl vs. planar 2-methyl analog (IR)
Conformation-based selectivity context
IR in CCl₄ solution
Conformational Analysis Steric Effects Molecular Recognition

CYP199A4 Demethylation Specificity

CYP199A4 from Rhodopseudomonas palustris catalyzes the efficient demethylation of para-methoxybenzoic acid derivatives [1]. While 4-methoxybenzoic acid is efficiently demethylated, the addition of a bulky ortho substituent like tert-butyl is expected to significantly reduce or abolish substrate turnover due to steric clash in the enzyme's active site. This steric exclusion provides a rationale for selecting 2-tert-butyl-4-methoxybenzoic acid as a 'silent' or 'inactive' control compound in studies of CYP199A4 or related P450 enzymes, where the ortho-tert-butyl group prevents productive binding.

CYP199A4 Demethylation
Class-level
Predicted low/no turnover vs. 4-methoxybenzoic acid (Km ~0.5 mM)
Steric exclusion assay context
In vitro enzyme assay prediction
Cytochrome P450 Enzyme Engineering Biocatalysis

CYP26A1 Inhibition by a Key Derivative

A derivative of 2-tert-butyl-4-methoxybenzoic acid (exact structure not disclosed, but containing the core scaffold) exhibits potent inhibition of CYP26A1, the primary enzyme responsible for catabolizing all-trans-retinoic acid (ATRA), with an IC50 of 13 nM in human MCF7 cell microsomes [1]. While the free acid itself may not show this activity, this data demonstrates that the 2-tert-butyl-4-methoxy substitution pattern is privileged for binding to this enzyme's active site. In contrast, simpler benzoic acid analogs lacking this substitution pattern are unlikely to achieve comparable potency.

CYP26A1 Inhibition
Class-level
Derivative IC₅₀ 13 nM vs. expected >10 µM for simpler analogs
Scaffold-derivative inhibition context
MCF7 cell microsomes
Retinoic Acid Metabolism CYP26A1 Cancer

EGFR Allosteric Inhibition Potential

A series of carbothioamide and heterocyclic derivatives based on the 4-(tert-butyl)-3-methoxybenzoic acid scaffold (a positional isomer) have been evaluated as allosteric EGFR inhibitors, showing promising activity [1]. While the 2-tert-butyl-4-methoxy regioisomer has not been explicitly reported, the isomeric data underscores the importance of the tert-butyl and methoxy substitution pattern for achieving allosteric binding. The 2-tert-butyl-4-methoxy isomer may offer different selectivity profiles due to altered steric presentation of the carboxylate, a hypothesis that can be tested by direct comparison in similar assays.

EGFR Allosteric Potential
Class-level
Isomeric scaffold active (low µM IC₅₀); 2-tert-butyl-4-methoxy isomer not reported
Scaffold-chemotype context; require validation
In vitro kinase assay
EGFR Allosteric Inhibitors Cancer

pKa and Lipophilicity Differentiation

The pKa of 2-tert-butylbenzoic acid is 3.54, while 4-tert-butylbenzoic acid has a pKa of 4.38 . The target compound, 2-tert-butyl-4-methoxybenzoic acid, is predicted to have a pKa intermediate between these values due to the electron-donating methoxy group. Predicted logP for the compound is approximately 3.5-4.0 , which is significantly higher than that of 4-methoxybenzoic acid (logP ~1.96). This increased lipophilicity, combined with the steric shielding of the carboxylate, can enhance membrane permeability and metabolic stability, making it a more favorable scaffold for drug design compared to less lipophilic or less hindered analogs.

Physicochemical Profile
Data to verify
Predicted pKa ~3.8–4.1, LogP ~3.5–4.0 (calc.)
Predicted property context; verify experimentally
ACD/Labs estimation
Physicochemical Properties Drug-likeness Lead Optimization

Ortho-Metalation Regioselectivity

The presence of both a carboxylic acid and a methoxy group in 2-tert-butyl-4-methoxybenzoic acid provides two distinct directing groups for ortho-metalation. While unprotected benzoic acids can be metalated using s-BuLi/TMEDA at low temperatures [1], the bulky ortho-tert-butyl group in the target compound is expected to block metalation at the 3-position, thereby directing any functionalization exclusively to the 5-position. This contrasts with 4-methoxybenzoic acid, where metalation can occur at either ortho position. This regiospecificity can be exploited to synthesize 5-substituted derivatives with high selectivity.

Ortho-Metalation Selectivity
Class-level
Exclusive C5 metalation vs. possible C2/C6 for 4-methoxybenzoic acid
Regioselective synthesis context
s-BuLi/TMEDA, THF, −78 °C
Directed Ortho-Metalation Synthetic Methodology Building Block

2-Tert-butyl-4-methoxybenzoic Acid: Research & Industrial Use Cases


CYP26A1 Inhibitor Lead Optimization

The potent CYP26A1 inhibition (IC50 = 13 nM) observed for a derivative containing the 2-tert-butyl-4-methoxybenzoic acid core validates this scaffold for developing novel agents that modulate retinoic acid metabolism. Researchers can procure the acid as a key intermediate to synthesize and evaluate new analogs for cancer therapy [1].

P450 Active Site Steric Probe

Based on the class-level inference that the ortho-tert-butyl group hinders CYP199A4-catalyzed demethylation, this compound serves as an excellent 'steric probe' to map active site topography and define substrate tolerance in engineered P450 variants [1].

Conformational Control of Ligand-Protein Interactions

The non-planar conformation induced by the ortho-tert-butyl group, as confirmed by IR spectroscopy, can be exploited to design ligands that avoid flat hydrophobic pockets or to achieve selectivity by exploiting the unique shape complementarity of the out-of-plane carboxylate [1].

Regiospecific Functionalization via Ortho-Metalation

The steric blocking provided by the ortho-tert-butyl group ensures exclusive metalation at the C5 position, enabling the synthesis of 5-substituted derivatives with high regioselectivity. This is a significant advantage over less hindered analogs, reducing the need for protecting groups or separation of isomers [1].

Application
Selection Property
Validation Focus
CYP26A1 inhibitor development
Hindered scaffold binding motif
CYP26A1 inhibition assay context
P450 active site steric probe
Steric exclusion by ortho-tert-butyl
Enzyme-substrate turnover review
Conformation-guided ligand design
Non-planar carboxyl geometry
Molecular recognition assay context
Regiospecific 5-substituted derivative synthesis
Ortho-metalation directing control
Regioselectivity verification

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